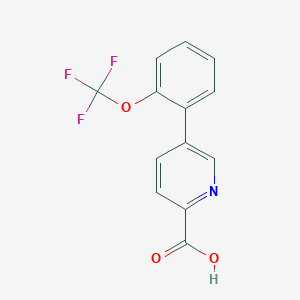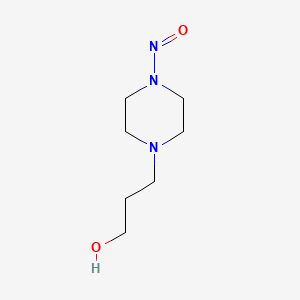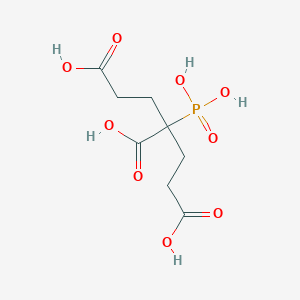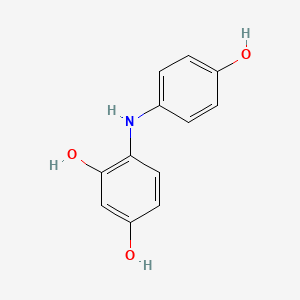
Palmitic acid, 4-hydroxybutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palmitic acid, 4-hydroxybutyl ester, is an ester derived from palmitic acid and 4-hydroxybutanol Palmitic acid is a common saturated fatty acid found in animals, plants, and microorganisms, while 4-hydroxybutanol is an alcohol with a hydroxyl group attached to the fourth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of palmitic acid, 4-hydroxybutyl ester, typically involves the esterification of palmitic acid with 4-hydroxybutanol. This reaction can be catalyzed by acids such as sulfuric acid or by using enzymes like lipases. The reaction conditions often include heating the mixture to around 150°C and maintaining it for several hours to ensure complete esterification .
Industrial Production Methods: Industrial production of this ester may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of renewable sources of palmitic acid, such as palm oil, can make the process more sustainable. Additionally, biotechnological methods involving genetically modified microorganisms can be employed to produce the ester from renewable feedstocks .
Análisis De Reacciones Químicas
Types of Reactions: Palmitic acid, 4-hydroxybutyl ester, can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the ester group.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions involving the hydroxyl group.
Major Products:
Oxidation: Formation of 4-ketobutyl palmitate or 4-carboxybutyl palmitate.
Reduction: Formation of 4-hydroxybutyl alcohol and palmitic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Palmitic acid, 4-hydroxybutyl ester, has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biodegradable polymers for medical applications.
Industry: Used in the production of biolubricants, surfactants, and as a plasticizer in polymer formulations.
Mecanismo De Acción
The mechanism by which palmitic acid, 4-hydroxybutyl ester, exerts its effects involves its interaction with cellular membranes and enzymes. The ester can be hydrolyzed to release palmitic acid and 4-hydroxybutanol, which can then participate in various metabolic pathways. Palmitic acid is known to influence lipid metabolism and can act as a signaling molecule in various cellular processes .
Comparación Con Compuestos Similares
Palmitic Acid: A saturated fatty acid with a 16-carbon chain.
4-Hydroxybutanol: An alcohol with a hydroxyl group on the fourth carbon atom.
Stearic Acid, 4-Hydroxybutyl Ester: An ester derived from stearic acid and 4-hydroxybutanol.
Comparison: Palmitic acid, 4-hydroxybutyl ester, is unique due to the presence of both a long-chain fatty acid and a hydroxylated butyl group. This combination imparts unique physicochemical properties, such as enhanced solubility and reactivity, compared to other similar compounds like stearic acid, 4-hydroxybutyl ester .
Propiedades
Número CAS |
18498-23-2 |
|---|---|
Fórmula molecular |
C20H40O3 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
4-hydroxybutyl hexadecanoate |
InChI |
InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(22)23-19-16-15-18-21/h21H,2-19H2,1H3 |
Clave InChI |
XWFLUBQOIDFKOM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Hexahydro-2H,7H-pyrano[2,3-b]pyran](/img/structure/B13819777.png)






![N-(4-methoxybenzyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B13819815.png)
![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13819836.png)



![(2E)-3-(3,4-dimethoxyphenyl)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B13819874.png)
